molecular formula C11H7ClF3N3O B1378096 2-chloro-1-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-one CAS No. 1384431-14-4

2-chloro-1-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-one

Cat. No.: B1378096
CAS No.: 1384431-14-4
M. Wt: 289.64 g/mol
InChI Key: FAVVYLJBROZOSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-1-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-one is a synthetic organic compound that features a trifluoromethyl group, a phenyl ring, and a triazole ring

Preparation Methods

The synthesis of 2-chloro-1-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-one typically involves multiple steps, including the formation of the triazole ring and the introduction of the trifluoromethyl group. One common synthetic route involves the following steps:

    Formation of the triazole ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

2-chloro-1-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the triazole ring can be coupled with other aromatic or aliphatic groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-chloro-1-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.

    Industry: The compound’s stability and reactivity make it useful in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-chloro-1-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group and triazole ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of these targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

2-chloro-1-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-one can be compared with other similar compounds, such as:

    Trifluoromethylbenzene: This compound also contains a trifluoromethyl group but lacks the triazole ring, making it less versatile in certain applications.

    1,2,3-triazole derivatives: These compounds share the triazole ring but may have different substituents, affecting their reactivity and applications.

    Chlorinated aromatic compounds: These compounds contain chlorine atoms but may not have the trifluoromethyl group or triazole ring, leading to different chemical properties and uses.

The uniqueness of this compound lies in its combination of the trifluoromethyl group, phenyl ring, and triazole ring, which confer specific chemical and biological properties that are valuable in various research and industrial applications.

Properties

IUPAC Name

2-chloro-1-[1-[3-(trifluoromethyl)phenyl]triazol-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3N3O/c12-5-10(19)9-6-18(17-16-9)8-3-1-2-7(4-8)11(13,14)15/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVVYLJBROZOSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=C(N=N2)C(=O)CCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-chloro-1-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-one
Reactant of Route 2
2-chloro-1-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-one
Reactant of Route 3
Reactant of Route 3
2-chloro-1-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-one
Reactant of Route 4
2-chloro-1-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-one
Reactant of Route 5
2-chloro-1-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-one
Reactant of Route 6
2-chloro-1-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.